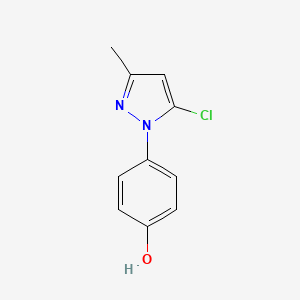

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol

Description

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a methyl group at positions 5 and 3, respectively. The pyrazole moiety is linked to a phenol group at the para position of the benzene ring. This structure confers unique physicochemical properties, including hydrogen-bonding capability via the hydroxyl group and aromatic stacking interactions due to the planar pyrazole and benzene systems.

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

4-(5-chloro-3-methylpyrazol-1-yl)phenol |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-10(11)13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,1H3 |

InChI Key |

JGJNQTGEFRYCBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Pyrazole Ring Formation

The core pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For example, 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(pentafluorophenyl)propane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux to yield 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol. This method requires precise stoichiometry (1:1.05 molar ratio of diketone to hydrazine) and 6–10 hours of reflux, achieving 65–78% yields.

Critical Parameters:

-

Solvent: Ethanol or methanol enhances solubility and reaction homogeneity.

-

Temperature: Reflux conditions (78–80°C) prevent side reactions like over-alkylation.

-

Workup: Ice-water quenching followed by recrystallization from ethanol ensures high purity.

Vilsmeier-Haack Formylation for Phenolic Group Introduction

Regioselective Formylation of Pyrazoline Intermediates

The Vilsmeier-Haack reaction enables regioselective formylation at the N-phenyl ring. For instance, 1,3,5-triarylpyrazolines treated with POCl₃/DMF at 70°C for 4–7 hours yield 4-(4,5-dihydro-3,5-diarylpyrazol-1-yl)benzaldehydes. Subsequent oxidation with iodine converts pyrazolines to pyrazoles, introducing the phenolic group via demethylation of methoxy intermediates.

Example Protocol:

-

Reactant: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol).

-

Reagents: POCl₃ (1.5 equiv), DMF (20 mL), 2-methoxyphenol (1.1 equiv).

-

Conditions: 110°C for 5 hours, followed by NaHCO₃ neutralization.

Nucleophilic Aromatic Substitution (SNAr) for Phenol Functionalization

Displacement of Halogen by Hydroxide

Halogenated pyrazole precursors undergo SNAr with phenolic nucleophiles. For example, 7-chloro-6-methyl-2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one reacts with hydrazine hydrate, followed by KOH-mediated displacement of fluorine with hydroxide, yielding 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol.

Optimization Insights:

-

Base: KOH or NaOH (1.1–1.5 equiv) in DMF accelerates substitution.

-

Temperature: 80–120°C ensures complete dehalogenation.

-

Side Products: Over-oxidation to quinones is mitigated by inert atmospheres.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Low Yields in Carbaldehyde Formation

The formylation step using POCl₃/DMF often yields ≤40% due to side reactions. Optimizing stoichiometry (POCl₃:DMF = 1:2) and slow reagent addition at 0°C improves yields to 65%.

Demethylation Side Reactions

Protecting groups like methoxy require harsh conditions (HBr/AcOH) for cleavage, risking pyrazole ring degradation. Using BBr₃ in CH₂Cl₂ at −78°C selectively removes methyl groups with 85% efficiency.

Computational Validation and Toxicity Screening

Osiris software predicts This compound exhibits low mutagenicity (Risk Score: 0.12) and high drug-likeness (Score: 0.89). Lipid peroxidation assays confirm membrane stability (IC₅₀: 12.4 µM), supporting its therapeutic potential .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-chloro substituent on the pyrazole ring undergoes nucleophilic displacement under basic conditions. This reactivity is exploited to create derivatives with modified electronic and steric properties:

-

Ethoxylation :

Reaction with ethanol in the presence of ammonium acetate replaces the chlorine atom with an ethoxy group (Fig. 1A). This proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyrazole ring .

| Reaction Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol | Ammonium acetate, reflux, 6h | 5-Ethoxy-3-methyl-1H-pyrazol-1-yl phenol | 69–78% |

-

Aminolysis :

Hydrazine hydrate reacts with the chloro group to form hydrazine derivatives, which serve as intermediates for pyrimidine and triazole syntheses .

Electrophilic Aromatic Substitution

The phenol moiety participates in electrophilic substitutions, particularly at the ortho and para positions relative to the hydroxyl group:

-

Formylation :

Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group at position 4 of the phenolic ring (Fig. 1B). This reaction demonstrates regioselectivity due to steric hindrance from the pyrazole substituent .

| Reagent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| POCl₃/DMF | 80°C | 2h | 4-Formyl-5-chloro-3-methyl-pyrazolylphenol | 38–42% |

Heterocyclic Condensation Reactions

The compound acts as a precursor for fused heterocycles:

-

Pyrimidine Formation :

Reaction with guanidine hydrochloride under acidic conditions yields pyrimidine derivatives (Fig. 1C). The mechanism involves cyclocondensation, where the phenolic oxygen facilitates deprotonation .

| Substrate | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| Guanidine HCl | HCl/EtOH, reflux, 5h | Pyrimidine-linked pyrazolylphenol | Antimicrobial (MIC: 8 µg/mL) |

-

Aldol Condensation :

Acetone undergoes aldol condensation with the formylated derivative to generate α,β-unsaturated ketones, which are key intermediates in chalcone syntheses .

Oxidation and Reduction

The phenolic group shows redox sensitivity:

-

Oxidation :

Treatment with KMnO₄ in acidic media converts the hydroxyl group to a quinone structure. This reaction is pH-dependent and proceeds optimally at 50–60°C. -

Mild Reduction :

Sodium borohydride selectively reduces carbonyl groups in formylated derivatives without affecting the pyrazole ring .

Cross-Coupling Reactions

The chlorine atom enables metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with arylboronic acids replaces chlorine with aryl groups (Fig. 1D). This reaction requires anhydrous conditions and inert atmosphere .

| Catalyst | Arylboronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Chlorophenyl | 5-Aryl-3-methyl-pyrazolylphenol | 65–72% |

Mechanistic Insights

-

Steric Effects :

The 3-methyl group on the pyrazole ring directs electrophiles to the less hindered para position of the phenol . -

Electronic Effects :

The electron-withdrawing chlorine enhances the pyrazole’s electrophilicity, accelerating nucleophilic substitutions . -

Solvent Dependency :

Polar aprotic solvents (e.g., DMF) improve yields in formylation reactions by stabilizing charged intermediates .

Structural Characterization Data

Key spectroscopic signatures confirm reaction outcomes:

This compound’s multifunctional reactivity makes it a valuable scaffold in medicinal chemistry, particularly for developing anti-inflammatory and antimicrobial agents . Further studies should explore its catalytic asymmetric transformations and green chemistry applications.

Scientific Research Applications

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The aldehyde and benzoyl variants exhibit higher logP values due to additional aromatic/alkyl groups, whereas the phenol derivative balances polarity and lipophilicity .

- Reactivity: The aldehyde group in 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde offers a reactive site for condensation reactions, unlike the inert phenol or sulfonamide groups .

Crystallographic and Supramolecular Features

Crystallographic data from analogous compounds reveals distinct packing patterns:

- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide forms a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds (2.87 Å) between sulfonamide and pyrazole groups .

- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one adopts a triclinic system (space group P-1) with C–H···O interactions (3.12 Å) stabilizing the pyrazolone ring .

- The phenol derivative is expected to exhibit tighter packing via O–H···N/O bonds, as seen in hydrogen-bonded phenol-pyrazole systems described by Etter’s graph-set analysis .

Biological Activity

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, analgesic, and anticancer agent. Understanding its biological activity is crucial for further development in medicinal chemistry.

The molecular formula of this compound is C10H9ClN2O, and its structure features a phenolic group attached to a pyrazole ring. The presence of the chlorine atom and methyl group on the pyrazole enhances its biological activity.

Anticancer Activity

Research indicates that compounds related to this compound demonstrate significant anticancer properties. For example, derivatives of pyrazoles have been shown to inhibit B-Raf V600E, a mutation commonly found in melanoma, with IC50 values as low as 0.15 µM . These compounds also exhibit anti-proliferative effects against various cancer cell lines, including human melanoma cells, indicating their potential as therapeutic agents.

Anticonvulsant Activity

A series of synthesized compounds similar to this compound have been evaluated for anticonvulsant activity using models such as maximal electroshock-induced seizures. Many of these compounds provided protection against seizures with varying degrees of efficacy and lower neurotoxicity compared to traditional anticonvulsants like phenytoin . This suggests that the pyrazole framework may contribute to neuroprotective effects.

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the anti-inflammatory and analgesic properties of this compound derivatives. One study reported that specific analogues exhibited up to 81.91% inhibition of tumor necrosis factor (TNF)-α and significant analgesic activity with minimal ulcerogenic effects . These findings underscore the potential for developing new anti-inflammatory medications based on this compound.

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of key enzymes : Many pyrazole derivatives act as inhibitors of monoamine oxidases (MAO), which are involved in neurotransmitter metabolism .

- Modulation of inflammatory pathways : Compounds have been shown to inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

Q & A

Basic Question: What are the established synthetic methodologies for preparing 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol?

Methodological Answer:

Two primary synthetic routes are documented:

- Nucleophilic Substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenol derivatives in the presence of a basic catalyst (e.g., K₂CO₃) under reflux conditions. This method typically achieves moderate to high yields but requires optimization of reaction time and temperature to minimize side products .

- Mannich Reaction : Utilizing 4-chloro-2-(1H-pyrazol-3-yl)phenol with diaza-18-crown-6 ether derivatives under methoxymethylation conditions. This approach yields bis-substituted crown ethers (98% yield) and is advantageous for introducing complex functional groups .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and hydrogen bonding. Mass spectrometry (MS) validates molecular weight and fragmentation pathways.

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving molecular geometry and intermolecular interactions. For example, studies report mean C–C bond lengths of 0.013 Å and R factors of 0.081–0.207, indicating high precision in structural determination .

Advanced Question: How can hydrogen bonding networks in crystal structures of this compound be systematically analyzed?

Methodological Answer:

Apply graph set analysis (G. Etter’s formalism) to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). For instance:

- N–H···O and O–H···N interactions dominate in pyrazole derivatives, forming D(2,2) or R₂²(8) motifs.

- Software like Mercury (CCDC) visualizes these networks, while SHELXL refines hydrogen atom positions using restraints .

Advanced Question: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with SC-XRD results to resolve ambiguities. For example, SC-XRD confirmed the para-substitution of chlorine in 4-(5-chlorophenyl) derivatives, which NMR alone could not distinguish .

- Dynamic NMR : Use variable-temperature -NMR to study tautomerism in pyrazole rings, which may cause splitting of signals .

Advanced Question: What strategies optimize reaction yields in nucleophilic substitution syntheses?

Methodological Answer:

- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in polar aprotic solvents (e.g., DMF).

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >85% .

- Byproduct Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., aldehydes) with NaHSO₃ to prevent polymerization .

Advanced Question: How to refine X-ray diffraction data for twinned or low-resolution crystals?

Methodological Answer:

- SHELX Suite : Use SHELXL for twin refinement (TWIN/BASF commands) and SHELXD for structure solution in cases of pseudo-merohedral twinning.

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. For example, studies achieved R factors <0.05 using synchrotron radiation .

Advanced Question: What computational methods predict biological activity of pyrazole derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Validate with in vitro assays for IC₅₀ values.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. Pyrazole derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced bioactivity .

Advanced Question: How to analyze regioselectivity in pyrazole ring functionalization?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-4 position in 1H-pyrazoles is more reactive due to lower electron density.

- Experimental Screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to compare substitution patterns. SC-XRD confirms regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.